An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-15-6)
An In-depth Technical Guide to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-15-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to present its core properties, a plausible synthetic pathway, predicted spectral data, and potential applications. The quinoline scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom and a carbonitrile group is anticipated to modulate its physicochemical and pharmacological properties significantly.[1][2][3] This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling further investigation into this promising molecule.
Introduction and Significance
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals, agrochemicals, and functional materials.[1][2][4][5] The 4-hydroxyquinoline moiety, in particular, is a key pharmacophore found in a variety of biologically active compounds, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[6] The introduction of a fluorine atom at the 8-position can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Furthermore, the 3-carbonitrile group is a versatile functional handle for further chemical modifications and can itself contribute to biological activity.[7][8]
8-Fluoro-4-hydroxyquinoline-3-carbonitrile combines these key structural features, making it a molecule of high interest for the development of novel therapeutics and functional materials. This guide will delve into the known and predicted characteristics of this compound, providing a solid foundation for its synthesis and exploration.
Physicochemical and Predicted Properties
| Property | Predicted Value/Information | Basis of Prediction/Source |
| CAS Number | 61338-15-6 | - |
| Molecular Formula | C₁₀H₅FN₂O | Deduced from structure |
| Molecular Weight | 188.16 g/mol | Calculated from formula |
| Appearance | Likely a solid powder | Analogy to related quinolones |
| Melting Point | Expected to be >250 °C | Analogy to 8-fluoro-4-hydroxyquinoline (278-282 °C) |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | General solubility of quinolones |
| Tautomerism | Exists in equilibrium with its 4-quinolone tautomer | Known chemistry of 4-hydroxyquinolines[9] |
Proposed Synthetic Pathway
The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile can be logically approached through the well-established Gould-Jacobs reaction, followed by functional group transformation to introduce the nitrile.[9][10][11][12][13]
Caption: Proposed synthetic pathway for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (via Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 120-140 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, should precipitate. Add a non-polar solvent like hexane to aid precipitation. Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol or hexane).
Step 2: Ammonolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxamide
-
Suspend the Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in a saturated solution of ammonia in methanol.
-
Heat the mixture in a sealed pressure vessel at a temperature between 100-150 °C for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel, and remove the solvent under reduced pressure. The crude 8-Fluoro-4-hydroxyquinoline-3-carboxamide can be purified by recrystallization.
Step 3: Dehydration to 8-Fluoro-4-hydroxyquinoline-3-carbonitrile
-
To a solution of 8-Fluoro-4-hydroxyquinoline-3-carboxamide in an appropriate solvent (e.g., anhydrous dichloromethane or acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Spectral Data
Predictive tools and data from analogous structures can provide an estimation of the expected spectral data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile.[14][15][16]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and nitrile groups.
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm.
-
OH/NH Proton: A broad singlet, likely in the downfield region (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR will show signals for the ten carbon atoms in the molecule.
-
Quaternary Carbons: Signals for C4 (bearing the hydroxyl group) and the carbon of the nitrile group will be in the downfield region.
-
Aromatic Carbons: A series of signals in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).
Infrared (IR) Spectroscopy (Predicted)
Key vibrational frequencies are anticipated for the functional groups present.[17]
-
O-H/N-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C≡N stretch: A sharp, medium intensity peak around 2220-2260 cm⁻¹.
-
C=O stretch (from quinolone tautomer): A strong absorption around 1650-1690 cm⁻¹.
-
C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula.[18][19]
-
Molecular Ion Peak (M⁺): Expected at m/z 188.04.
-
Fragmentation Pattern: Fragmentation may involve the loss of HCN and CO, which are characteristic of such heterocyclic systems.
Reactivity and Potential Applications
Chemical Reactivity
The 8-Fluoro-4-hydroxyquinoline-3-carbonitrile scaffold offers several sites for further chemical modification.
Caption: Potential sites of reactivity on the 8-Fluoro-4-hydroxyquinoline-3-carbonitrile core.
-
4-Hydroxy Group: Can undergo O-alkylation and O-acylation to generate a library of derivatives.
-
3-Carbonitrile Group: This versatile group can be hydrolyzed to the corresponding amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.[20][21][22][23]
-
Quinoline Ring: Susceptible to electrophilic aromatic substitution, with the regioselectivity influenced by the existing fluoro and hydroxyl/oxo substituents.[24]
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 8-Fluoro-4-hydroxyquinoline-3-carbonitrile suggest a range of potential applications.
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[3][4][25] The title compound could be investigated as an inhibitor of various kinases or other cancer-related targets.
-
Antibacterial Agents: The quinolone core is central to the fluoroquinolone class of antibiotics.[7][8][26] This molecule could serve as a scaffold for the development of new antibacterial agents.
-
Antimalarial Drugs: Aminoquinolines have a long history as antimalarial drugs, and new derivatives are continuously being explored.[2][4]
-
Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline and its derivatives are known for their use in OLEDs due to their chelating and charge-transport properties. The fluorine and nitrile substitution could modulate the electronic properties for potential applications in materials science.
Safety and Handling
Specific toxicity data for 8-Fluoro-4-hydroxyquinoline-3-carbonitrile is not available. However, based on related quinoline derivatives, the following precautions should be taken:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information. In silico toxicity predictions for related quinoline derivatives suggest that they are generally of low to moderate toxicity.[27]
Conclusion
8-Fluoro-4-hydroxyquinoline-3-carbonitrile represents a promising, yet underexplored, molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview based on the current understanding of related chemical structures. The proposed synthetic pathway offers a viable route for its preparation, and the predicted spectral data will aid in its characterization. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing compound.
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